4-[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]butanoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydroisoquinoline intermediate: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the dihydroisoquinoline core.
Attachment of the tetrazole ring: The dihydroisoquinoline intermediate is then reacted with sodium azide and triethyl orthoformate to form the tetrazole ring.
Linking the butanoic acid chain: Finally, the tetrazole-dihydroisoquinoline intermediate is coupled with a butanoic acid derivative under appropriate conditions to yield the target compound
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
4-[5-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The butanoic acid chain can undergo substitution reactions, where the carboxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
4-[5-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]butanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and cardiovascular diseases.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic and optical properties.
Biological Research: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules
Mechanism of Action
The mechanism of action of 4-[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The dihydroisoquinoline moiety can bind to receptors or enzymes, modulating their activity. The tetrazole ring may enhance binding affinity through hydrogen bonding and electrostatic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 4-[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]butanoic acid include:
3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl derivatives: These compounds share the dihydroisoquinoline core but differ in their functional groups, leading to distinct biological activities.
Tetrazole-linked carboxylic acids: These compounds have similar tetrazole and carboxylic acid functionalities but vary in their linking chains and substituents
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .
Properties
IUPAC Name |
4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c21-15(22)6-3-8-20-14(16-17-18-20)11-19-9-7-12-4-1-2-5-13(12)10-19/h1-2,4-5H,3,6-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWMYRZMSDMTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=NN=NN3CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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